1-Pyridin-3-YL-pent-4-EN-1-OL
Overview
Description
1-Pyridin-3-YL-pent-4-EN-1-OL is an organic compound characterized by a pyridine ring attached to a pentenol chain.
Scientific Research Applications
1-Pyridin-3-YL-pent-4-EN-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pyridin-3-YL-pent-4-EN-1-OL can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with 4-bromo-1-butene . This reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Pyridin-3-YL-pent-4-EN-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: Pyridinecarboxylic acid derivatives.
Reduction: Pyridine-substituted alcohols.
Substitution: Pyridine-substituted halides.
Mechanism of Action
The mechanism of action of 1-Pyridin-3-YL-pent-4-EN-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing their activity. In biological systems, it may interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Pyridine: A simpler analog with a single pyridine ring.
Pyridinecarboxaldehyde: A related compound with an aldehyde group instead of the pentenol chain.
Pyridine-substituted alcohols: Compounds with similar structures but different substituents on the pyridine ring.
Uniqueness: 1-Pyridin-3-YL-pent-4-EN-1-OL is unique due to its combination of a pyridine ring and a pentenol chain, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-pyridin-3-ylpent-4-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-3-6-10(12)9-5-4-7-11-8-9/h2,4-5,7-8,10,12H,1,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYTVZFUERQVCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C1=CN=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508364 | |
Record name | 1-(Pyridin-3-yl)pent-4-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81418-01-1 | |
Record name | 1-(Pyridin-3-yl)pent-4-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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